3-(1-Trityl-1h-imidazol-4-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Trityl-1h-imidazol-4-yl)acrylic acid is a compound with the molecular formula C25H20N2O2 and a molecular weight of 380.45 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trityl group attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Trityl-1h-imidazol-4-yl)acrylic acid typically involves the reaction of trityl chloride with imidazole derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the trityl group is introduced to the imidazole ring. The resulting intermediate is then subjected to further reactions to introduce the acrylic acid moiety .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Trityl-1h-imidazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-(1-Trityl-1h-imidazol-4-yl)acrylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(1-Trityl-1h-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The trityl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-(1-(Tert-butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid
- 3-(1-(Methoxymethyl)-1H-indol-3-yl)acrylic acid
- 3-(1-Benzyl-1H-indol-3-yl)acrylic acid
- 3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
- 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
Uniqueness: The presence of the trityl group in 3-(1-Trityl-1h-imidazol-4-yl)acrylic acid distinguishes it from other similar compounds. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and biological applications .
Eigenschaften
Molekularformel |
C25H20N2O2 |
---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
3-(1-tritylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C25H20N2O2/c28-24(29)17-16-23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,(H,28,29) |
InChI-Schlüssel |
WNXZFOIQAKDEDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.